5,6-Difluoro-5-Methyldihydro-2,4(1H,3H)-Pyrimidinedione
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Overview
Description
5,6-Difluoro-5-Methyldihydro-2,4(1H,3H)-Pyrimidinedione is a synthetic organic compound belonging to the pyrimidinedione family. These compounds are known for their diverse applications in medicinal chemistry, particularly as antiviral and anticancer agents. The presence of fluorine atoms in the structure often enhances the biological activity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Difluoro-5-Methyldihydro-2,4(1H,3H)-Pyrimidinedione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated precursors and methylated derivatives.
Reaction Conditions: The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the pyrimidinedione ring.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow systems, and automated processes to ensure consistent quality and yield. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
5,6-Difluoro-5-Methyldihydro-2,4(1H,3H)-Pyrimidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Substitution: Substitution reactions can occur at the fluorine or methyl groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidinediones.
Scientific Research Applications
5,6-Difluoro-5-Methyldihydro-2,4(1H,3H)-Pyrimidinedione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antiviral and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6-Difluoro-5-Methyldihydro-2,4(1H,3H)-Pyrimidinedione involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, leading to increased biological activity. The compound may inhibit specific enzymes or interfere with cellular processes, resulting in its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A well-known anticancer agent with a similar pyrimidinedione structure.
6-Azauridine: An antiviral compound with structural similarities.
5-Methylcytosine: A methylated pyrimidine derivative with biological significance.
Uniqueness
5,6-Difluoro-5-Methyldihydro-2,4(1H,3H)-Pyrimidinedione is unique due to the presence of both fluorine and methyl groups, which enhance its stability and biological activity. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C5H6F2N2O2 |
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Molecular Weight |
164.11 g/mol |
IUPAC Name |
5,6-difluoro-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H6F2N2O2/c1-5(7)2(6)8-4(11)9-3(5)10/h2H,1H3,(H2,8,9,10,11) |
InChI Key |
RVMZIBISLLVBRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(NC(=O)NC1=O)F)F |
Origin of Product |
United States |
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